GSK-J1 Lithium Salt Demonstrates >1600-Fold Higher On-Target Potency Compared to Negative Control GSK-J2
GSK-J1 lithium salt is a potent inhibitor of human JMJD3 (KDM6B), whereas its structural analog GSK-J2 exhibits negligible activity. This differential defines the utility of GSK-J2 as a negative control for validating target-specific effects [1]. The quantitative difference is essential for interpreting phenotypic outcomes in cell-based assays and ensuring that observed biological effects are not due to off-target or nonspecific chemical interactions.
| Evidence Dimension | JMJD3 (KDM6B) enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | GSK-J2 (negative control analog) |
| Quantified Difference | IC50 > 100 µM for GSK-J2; >1667-fold difference |
| Conditions | Cell-free assay using human recombinant JMJD3 enzyme |
Why This Matters
This quantitative difference validates the use of GSK-J2 as an essential negative control, which is critical for confirming that observed phenotypes in experiments using GSK-J1 are due to on-target JMJD3/UTX inhibition rather than off-target or assay interference.
- [1] Kruidenier L, Chung CW, Cheng Z, et al. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature. 2012;488(7411):404-408. View Source
